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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-
Dihydroxybenzaldehyde (CAS No: 1194-98-5), a vital intermediate in pharmaceutical and

chemical synthesis. Designed for researchers, scientists, and drug development professionals,

this document consolidates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic data into a single, accessible resource. Detailed experimental

protocols for acquiring this data are provided, alongside interpretations to facilitate structural

elucidation and characterization.

Introduction
2,5-Dihydroxybenzaldehyde, also known as Gentisaldehyde, is an aromatic organic

compound with the formula C₇H₆O₃. Its structure, featuring a benzene ring substituted with two

hydroxyl (-OH) groups and an aldehyde (-CHO) group, makes it a valuable precursor in the

synthesis of various pharmaceutical agents, dyes, and polymers. Accurate and thorough

characterization of this compound is paramount for quality control, reaction monitoring, and

regulatory compliance. Spectroscopic techniques are the cornerstone of this characterization,

providing unambiguous data on the molecular structure and electronic properties. This guide

presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Dihydroxybenzaldehyde in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully

dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz instrument.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A greater number of scans will be necessary compared to ¹H NMR due to the

lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Data
The ¹H NMR spectrum provides information on the number, connectivity, and chemical

environment of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2,5-Dihydroxybenzaldehyde[1] Solvent: DMSO-d₆,

Instrument Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.18 Singlet 1H Phenolic OH

10.02 Singlet 1H Aldehyde CHO

9.17 Singlet 1H Phenolic OH

7.01 - 6.95 Multiplet 2H Aromatic CH

6.84 Doublet (d) 1H Aromatic CH

Interpretation: The spectrum clearly shows the aldehydic proton as a singlet at 10.02 ppm. The

two phenolic hydroxyl protons appear as distinct singlets at 10.18 and 9.17 ppm, indicating

slow exchange with the solvent. The aromatic region displays signals for the three protons on

the benzene ring.

¹³C NMR Data
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. As experimental

data is not readily available in the public domain, the following table presents predicted

chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,5-Dihydroxybenzaldehyde Prediction

based on computational models.

Chemical Shift (δ) ppm Assignment

191.5 C=O (Aldehyde)

154.0 C-OH

151.0 C-OH

125.0 Aromatic C

121.5 Aromatic CH

119.0 Aromatic CH

116.0 Aromatic CH
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Interpretation: The aldehydic carbonyl carbon is predicted to be the most downfield signal,

around 191.5 ppm. The two carbons attached to the hydroxyl groups are expected in the 150-

155 ppm range. The remaining four signals correspond to the other aromatic carbons.

Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational transitions within a molecule, providing a

characteristic "fingerprint" and identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy (ATR Method)
Sample Preparation: Place a small amount of solid 2,5-Dihydroxybenzaldehyde powder

directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and H₂O).

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with

the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

IR Data
The following data is an interpretation of the major absorption bands observed in the gas-

phase IR spectrum of 2,5-Dihydroxybenzaldehyde available from the NIST Chemistry

WebBook.[2][3]

Table 3: Key IR Absorption Bands for 2,5-Dihydroxybenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad, Strong
O-H stretch (phenolic,

hydrogen-bonded)

~3050 Medium C-H stretch (aromatic)

~2850, ~2750 Medium C-H stretch (aldehyde)

~1650 Strong
C=O stretch (aldehyde,

conjugated)

~1590, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1200 Strong C-O stretch (phenol)

~850-800 Strong
C-H bend (aromatic, out-of-

plane)

Interpretation: The broad band around 3400 cm⁻¹ is characteristic of the hydroxyl groups. The

strong absorption at ~1650 cm⁻¹ confirms the presence of the conjugated aldehyde carbonyl

group. The pair of medium peaks at ~2850 and ~2750 cm⁻¹ (Fermi doublet) is a classic

indicator of an aldehyde C-H stretch. The absorptions in the 1600-1450 cm⁻¹ region are typical

for aromatic C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such

as methanol or ethanol.

Sample Preparation: Prepare a dilute stock solution of 2,5-Dihydroxybenzaldehyde of a

known concentration. From this, prepare a series of dilutions to find an optimal concentration

that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it

in the reference and sample holders and run a baseline correction over the desired

wavelength range (e.g., 200-600 nm).

Sample Measurement: Replace the blank in the sample holder with a cuvette containing the

sample solution. Scan the spectrum to identify the wavelength(s) of maximum absorbance

(λmax).

UV-Vis Data
While specific experimental data for 2,5-Dihydroxybenzaldehyde is not widely published, the

expected absorption maxima can be predicted based on its structure.

Table 4: Expected UV-Vis Absorption Maxima for 2,5-Dihydroxybenzaldehyde in Methanol

Expected λmax (nm) Electronic Transition Chromophore

~260-280 π → π Benzene ring

~330-350 π → π / n → π*
Conjugated system (Benzene

+ C=O)

Interpretation: The structure contains two main chromophores: the benzene ring and the

carbonyl group, which are in conjugation. This extended conjugation is expected to result in two

primary absorption bands. The first, typically more intense band, arises from a π → π*

transition of the substituted aromatic system. A second, lower intensity band at a longer

wavelength is expected due to both π → π* and the weaker n → π* transitions involving the

non-bonding electrons of the carbonyl oxygen and the conjugated system. The exact positions

of these maxima are sensitive to the solvent used.[4][5]

Spectroscopic Analysis Workflow
The logical flow for the characterization of a compound like 2,5-Dihydroxybenzaldehyde using

multiple spectroscopic techniques is illustrated below.
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Caption: General workflow for molecular structure characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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